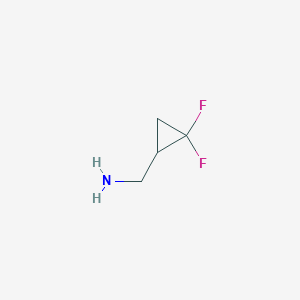
(2,2-Difluorocyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis of 4,4-Disubstituted beta-Lactams
The study presented in the first paper demonstrates a method for synthesizing 4,4-disubstituted beta-lactams through a regiospecific ring expansion of 2,2-disubstituted 1-methoxycyclopropylamines. This process involves N-chlorination followed by rearrangement with silver tetrafluoroborate. The resulting beta-lactams can undergo ring opening to yield beta,gamma-unsaturated carboxylic amides, and their reduction leads to the formation of 1,2,2-trisubstituted azetidines .
Surface-Catalyzed Reaction Involving Methanamine
The second paper investigates the surface-catalyzed reaction between 2,2-dimethylpropanal and methanamine. The study monitors the disappearance of starting materials and the formation of E-imine products, suggesting that wall-associated water plays a role in the reaction. This process is relevant to biological systems, as it may be similar to pyridoxal-catalyzed transamination reactions .
Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropylamine
In the third paper, an efficient and safe multigram synthesis method for trans-2-(Trifluoromethyl)cyclopropylamine is described. The synthesis starts from 4,4,4-trifluorobut-2-enoic acid and involves a high-yielding cyclopropane ring formation under Corey-Chaykovsky reaction conditions .
Inhibitory Activity of Difluorocyclopropylphosphonic Acids
The fourth paper focuses on the synthesis of difluorocyclopropylphosphonic acids and their inhibitory activity toward purine nucleoside phosphorylase (PNP). The presence of the cyclopropane ring and the hypoxanthine residue enhances the inhibitory profile, with one of the synthesized compounds showing significant potency .
Chemoenzymatic Synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine
The fifth paper describes a chemoenzymatic route to synthesize (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for a CRF-1 receptor antagonist. The synthesis involves permanganate oxidation, reductive amination using leucine dehydrogenase, and subsequent conversion steps to obtain the desired amine .
Stereoselective Synthesis of cis-2-Fluorocyclopropylamine
Lastly, the sixth paper outlines a stereoselective synthesis of cis-2-Fluorocyclopropylamine. The method includes cyclopropanation under phase-transfer conditions, treatment with dibromofluoromethane, and successive deprotection steps to introduce an amino group onto the cyclopropane ring .
Applications De Recherche Scientifique
Surface-Catalyzed Reactions : A study examined the reaction of 2,2-dimethylpropanal and methanamine, which can be related to the properties of (2,2-Difluorocyclopropyl)methanamine. This research highlights the importance of surface-catalyzed reactions involving methanamine derivatives in both industrial and biological systems (Mascavage, Sonnet, & Dalton, 2006).
Antiviral Activity : Aminoadamantane derivatives, which include methanamines, have been synthesized and evaluated for antiviral activity. This indicates the potential use of methanamine compounds like (2,2-Difluorocyclopropyl)methanamine in developing antiviral agents (Kolocouris et al., 1994).
Transfer Hydrogenation Reactions : Research on quinazoline-based ruthenium complexes includes the synthesis of (4-Phenylquinazolin-2-yl)methanamine. Such studies are relevant for understanding the role of methanamine derivatives in catalysis and hydrogenation reactions (Karabuğa et al., 2015).
Synthesis of Novel Compounds : The synthesis and characterization of new palladium and platinum complexes based on Schiff base ligands, including methanamines, have been explored. These complexes have potential applications in anticancer therapies (Mbugua et al., 2020).
Methanation Processes : The review on methanation, which involves methane production from syngas, sheds light on the relevance of methanamine compounds in energy production and chemical processing industries (Rönsch et al., 2016).
Safety And Hazards
“(2,2-Difluorocyclopropyl)methanamine” has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure .
Propriétés
IUPAC Name |
(2,2-difluorocyclopropyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-4(6)1-3(4)2-7/h3H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMZEPBEQCSYFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluorocyclopropyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

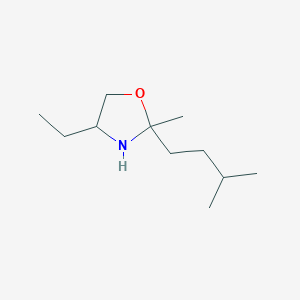
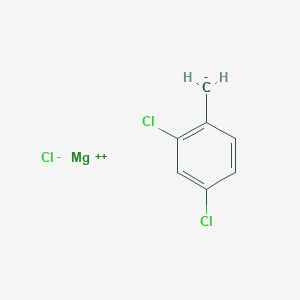
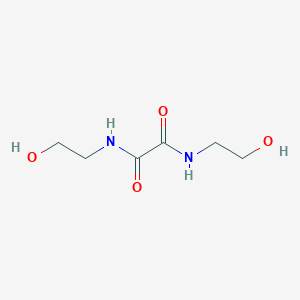
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
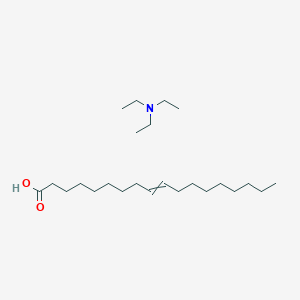
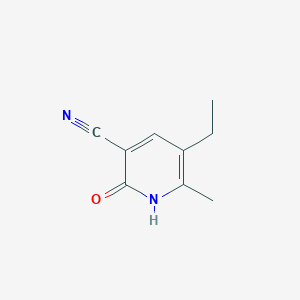
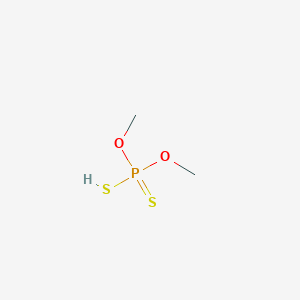
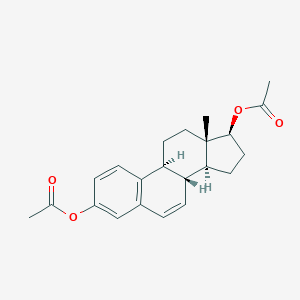
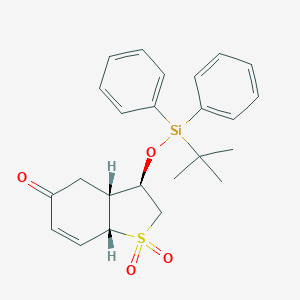
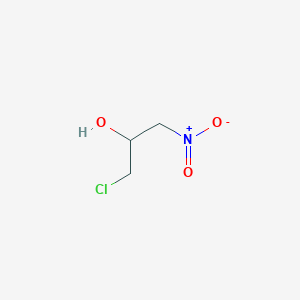
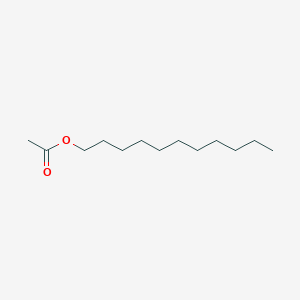
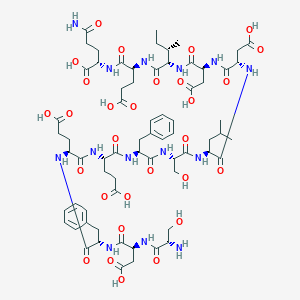
![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)